Technical Whitepaper: Cetalkonium Bromide – Physicochemical Profile and Formulation Applications
Technical Whitepaper: Cetalkonium Bromide – Physicochemical Profile and Formulation Applications
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Executive Summary
Cetalkonium Bromide (CKB) is a quaternary ammonium cationic surfactant distinguished by its specific C16 (hexadecyl) alkyl chain and benzyl headgroup substituent. Unlike the variable alkyl chain distribution found in Benzalkonium Chloride (BAK), CKB is often synthesized as a pure single-chain entity, offering superior reproducibility in pharmaceutical applications.
This guide provides an in-depth technical analysis of CKB, moving beyond basic safety data sheets to explore its critical micelle concentration (CMC), solubility behaviors, and its emerging role as a cationic agent in ophthalmic oil-in-water (o/w) nanoemulsions. We analyze its mechanism of action—driven by electrostatic interaction with the negatively charged corneal mucin—and provide validated analytical protocols for its quantification.
Part 1: Molecular Identity & Structural Analysis[1]
Cetalkonium Bromide is an amphiphilic molecule comprising a hydrophilic cationic head (benzyldimethylammonium) and a hydrophobic tail (hexadecyl chain). Its fixed alkyl chain length (C16) provides consistent interfacial tension properties compared to mixed-chain homologs.
Chemical Identifiers[1][2][3][4][5][6]
| Property | Specification |
| Chemical Name | Benzyldimethylhexadecylammonium bromide |
| Common Name | Cetalkonium Bromide (CKB) |
| CAS Number | 1227-61-8 (General), 3529-04-2 (Bromide Salt) |
| Molecular Formula | C₂₅H₄₆BrN |
| Molecular Weight | 440.54 g/mol |
| IUPAC Name | N-Benzyl-N,N-dimethylhexadecan-1-aminium bromide |
| Appearance | White to off-white crystalline powder |
Structural Visualization
The following diagram illustrates the amphiphilic structure of CKB, highlighting the charge distribution critical for its mucoadhesive properties.
Figure 1: Structural schematic of Cetalkonium Bromide showing the separation of lipophilic and hydrophilic domains.[1]
Part 2: Physicochemical Properties[1][3][7]
Understanding the physical behavior of CKB is essential for formulation stability, particularly in preventing Ostwald ripening in nanoemulsions.
Solubility and Thermal Profile
CKB exhibits "freely soluble" characteristics in polar solvents due to its ionic nature, but its solubility decreases significantly in non-polar hydrocarbons, driving its partitioning to the oil-water interface.
| Parameter | Value / Characteristic | Relevance |
| Melting Point | 68 – 70 °C | Solid handling and processing temperature limits. |
| Solubility (Water) | Freely Soluble (>100 mg/mL) | Allows easy preparation of aqueous phases. |
| Solubility (Ethanol) | Freely Soluble | Suitable for stock solution preparation in analysis. |
| Solubility (Ether) | Practically Insoluble | Confirms low affinity for non-polar bulk phases. |
| Hygroscopicity | Moderate | Requires storage in tightly sealed, desiccated containers. |
Critical Micelle Concentration (CMC)
The CMC is the threshold concentration where CKB monomers spontaneously aggregate. For C16 quaternary ammoniums, this value is critical for predicting toxicity (monomers are more cytotoxic than micelles) and solubilization capacity.
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Estimated CMC: ~0.8 – 1.0 mM (approx. 0.035 – 0.044% w/v)
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Comparison: The benzyl group increases hydrophobicity compared to Cetyltrimethylammonium bromide (CTAB, CMC ~0.92 mM), theoretically lowering the CMC slightly.
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Formulation Impact: In ophthalmic emulsions (typically 0.002% - 0.005% CKB), the concentration is often below the CMC, meaning CKB exists as monomers adsorbed at the oil/water interface rather than as free micelles.
Part 3: Analytical Characterization[1]
Precise quantification of CKB is required to ensure regulatory compliance, particularly given its role as a preservative or cationic agent.
High-Performance Liquid Chromatography (HPLC)
Due to the permanent positive charge, CKB can tail severely on standard silica columns. A buffered mobile phase with an end-capped C18 or Cyano (CN) column is recommended.
Protocol: Reverse-Phase Ion-Pairing HPLC
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Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 5 µm.
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Mobile Phase: Acetonitrile : Buffer (60 : 40 v/v).
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Buffer Preparation: 50 mM Sodium Acetate adjusted to pH 5.0 with Glacial Acetic Acid. (Triethylamine may be added as a silanol blocker if tailing persists).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 262 nm (Specific to Benzyl ring) or 210 nm (Non-specific, higher sensitivity).
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Injection Volume: 10–20 µL.
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Retention Time: Expect elution between 5–8 minutes depending on exact organic modifier ratio.
Titrimetric Assay (Pharmacopeial Standard)
For raw material purity testing, two-phase titration is the gold standard.
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Principle: Anionic-Cationic titration using Sodium Tetraphenylborate.
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Indicator: Bromophenol Blue (changes from blue to colorless/yellow at the endpoint in the organic layer).
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Solvent System: Chloroform/Water biphasic system.
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Procedure: Titrate the CKB sample in the biphasic mixture until the blue color transfers completely from the chloroform layer to the aqueous layer (or disappears), indicating stoichiometric neutralization of the quaternary ammonium.
Part 4: Functional Mechanism & Biological Interaction[1]
CKB acts via two primary mechanisms: Antimicrobial Action (membrane disruption) and Mucoadhesion (electrostatic anchoring).
Mechanism of Action Diagram
The following diagram details the cascade of events when CKB interacts with microbial membranes or the ocular surface.
Figure 2: Dual-mechanism pathway illustrating antimicrobial efficacy and ocular mucoadhesion.[1]
Ophthalmic Applications (Cationic Nanoemulsions)
CKB is the key cationic agent in Novasorb® technology (e.g., Cationorm, Cyclosporine eye drops).
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Role: It imparts a positive Zeta potential (+20 to +40 mV) to oil nanodroplets.
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Benefit: The ocular surface (cornea/conjunctiva) is negatively charged due to mucin glycocalyx. CKB facilitates electrostatic attraction, increasing precorneal residence time and bioavailability of lipophilic drugs (e.g., Cyclosporine A) compared to anionic or neutral formulations.
Part 5: Formulation Considerations
When incorporating CKB into development pipelines, the following factors are critical:
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Adsorption to Plastics: Like all cationic surfactants, CKB adsorbs strongly to glass and certain plastics (PVC). Use polypropylene (PP) or high-density polyethylene (HDPE) containers for storage and analysis to prevent potency loss.
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Incompatibility: Incompatible with anionic surfactants (e.g., Sodium Lauryl Sulfate), anionic polymers (e.g., Carboxymethylcellulose, Hyaluronic Acid if not carefully balanced), and nitrates. Precipitation will occur immediately upon mixing.
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Toxicity Mitigation: While CKB is cytotoxic in free solution (similar to BAK), its toxicity is significantly reduced when bound to the oil-water interface of an emulsion. The oil droplet sequesters the surfactant, presenting a "fuzzy" cationic surface rather than free monomers that intercalate into corneal cells.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 165133, Cetalkonium bromide. Retrieved from [Link]
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Lallemand, F., et al. (2012). Successfully Improving Ocular Drug Delivery using the Cationic Nanoemulsion, Novasorb. Journal of Drug Delivery. Retrieved from [Link]
- European Pharmacopoeia (Ph. Eur.).Benzalkonium Chloride and Cetrimide Monographs.
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Daull, P., et al. (2014). Cationic Emulsion for the Treatment of Dry Eye Disease: A Review of the Mechanism of Action. Journal of Ocular Pharmacology and Therapeutics. Retrieved from [Link]
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LookChem. Cetalkonium Bromide Physical Properties and Safety Data. Retrieved from [Link]
